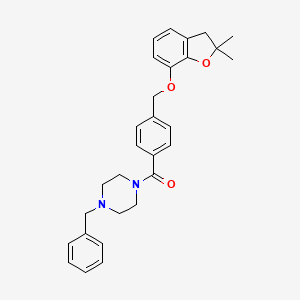

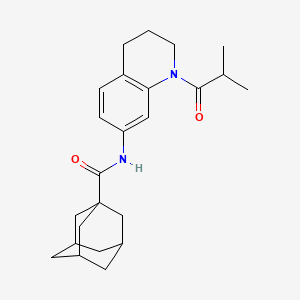

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)adamantane-1-carboxamide” is a complex organic compound. It contains an adamantane, a tetrahydroquinoline, and a carboxamide group . Adamantane is a type of diamondoid and has interesting chemical properties due to its cage-like structure. Tetrahydroquinoline is a heterocyclic compound with diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the adamantane, a three-dimensional, cage-like structure, and the tetrahydroquinoline, a nitrogen-containing ring.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The adamantane moiety is known for its stability, while the tetrahydroquinoline could potentially undergo various transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the adamantane moiety could contribute to its lipophilicity, while the tetrahydroquinoline could influence its basicity .Scientific Research Applications

- The synthesis of N’-heteroarylidene-1-adamantylcarbohydrazides from adamantane-1-carbohydrazide and heterocyclic aldehydes has been reported . These derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans.

- Adamantane derivatives have a history of antiviral activity. For instance, they have been studied for their effectiveness against influenza A and HIV viruses .

- Some adamantane derivatives have been associated with central nervous system properties . Further research could explore their potential in neurological disorders.

- The adamantyl group positively modulates the therapeutic index of experimental compounds, influencing their pharmacokinetics and pharmacodynamics .

- Spectroscopic studies and molecular dynamics simulations have been conducted on adamantane-carbohydrazide derivatives, including N’-[(1E)-(2,6-dichlorophenyl-methylidene)]adamantane-1-carbohydrazide (DMC) .

Antimicrobial Activity

Antiviral Properties

Central Nervous System Effects

Medicinal Chemistry Applications

Solvation Effects and Reactivity

Chemical Synthesis and Optimization

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O2/c1-15(2)22(27)26-7-3-4-19-5-6-20(11-21(19)26)25-23(28)24-12-16-8-17(13-24)10-18(9-16)14-24/h5-6,11,15-18H,3-4,7-10,12-14H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSDNSYRRPFZKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]adamantane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2448118.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2448120.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2448123.png)

![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2448130.png)

![4-methyl-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonamide](/img/structure/B2448132.png)

![N-butyl-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2448137.png)